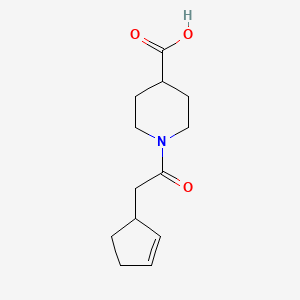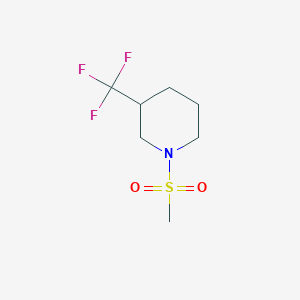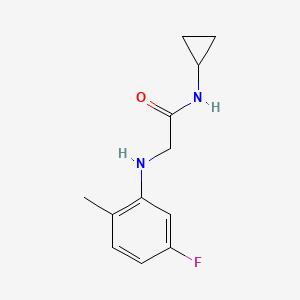
(R,E)-(3-((tert-Butoxycarbonyl)amino)but-1-en-1-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R,E)-(3-((tert-Butoxycarbonyl)amino)but-1-en-1-yl)boronic acid is a boronic acid derivative with the molecular formula C9H18BNO4. This compound is notable for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. The presence of the tert-butoxycarbonyl (Boc) protecting group on the amino functionality makes it a valuable intermediate in the synthesis of various complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (R,E)-(3-((tert-Butoxycarbonyl)amino)but-1-en-1-yl)boronic acid typically involves the following steps:
Formation of the Enamine: The starting material, an appropriate aldehyde or ketone, is reacted with a secondary amine to form an enamine.
Borylation: The enamine is then subjected to borylation using a boron reagent such as bis(pinacolato)diboron under palladium catalysis.
Deprotection: The Boc protecting group is introduced to the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification techniques ensures consistent product quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: This compound can undergo oxidation reactions to form the corresponding boronic acid derivatives.
Reduction: Reduction reactions can convert the boronic acid group to a boronate ester.
Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3).
Major Products
Oxidation: Boronic acid derivatives.
Reduction: Boronate esters.
Substitution: Biaryl compounds through Suzuki-Miyaura cross-coupling.
Applications De Recherche Scientifique
(R,E)-(3-((tert-Butoxycarbonyl)amino)but-1-en-1-yl)boronic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of boron-containing drugs and enzyme inhibitors.
Medicine: Investigated for its potential in cancer therapy due to its ability to inhibit proteasomes.
Industry: Utilized in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of (R,E)-(3-((tert-Butoxycarbonyl)amino)but-1-en-1-yl)boronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site serine residues in enzymes, leading to inhibition. This property is particularly useful in the design of enzyme inhibitors for therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phenylboronic acid
- Pinacolborane
- 4-(tert-Butoxycarbonylamino)phenylboronic acid
Uniqueness
(R,E)-(3-((tert-Butoxycarbonyl)amino)but-1-en-1-yl)boronic acid is unique due to the presence of the Boc-protected amino group, which provides additional functionality and versatility in synthetic applications. This compound’s ability to participate in a wide range of chemical reactions makes it a valuable tool in organic synthesis and drug development.
Propriétés
Formule moléculaire |
C9H18BNO4 |
|---|---|
Poids moléculaire |
215.06 g/mol |
Nom IUPAC |
[(E,3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]but-1-enyl]boronic acid |
InChI |
InChI=1S/C9H18BNO4/c1-7(5-6-10(13)14)11-8(12)15-9(2,3)4/h5-7,13-14H,1-4H3,(H,11,12)/b6-5+/t7-/m1/s1 |
Clé InChI |
UXZXWEKZFBJNKD-WEWAHIQMSA-N |
SMILES isomérique |
B(/C=C/[C@@H](C)NC(=O)OC(C)(C)C)(O)O |
SMILES canonique |
B(C=CC(C)NC(=O)OC(C)(C)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl (2-((2-bromo-4-chlorobenzo[d]thiazol-6-yl)oxy)ethyl)carbamate](/img/structure/B14904661.png)
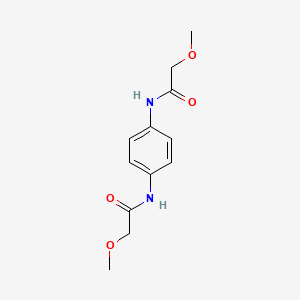
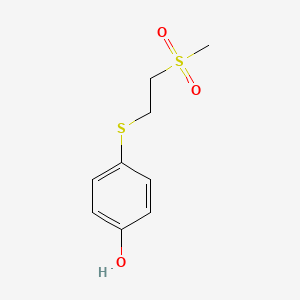

![Hexahydrocyclopenta[c]pyrrole-1,5-dione](/img/structure/B14904684.png)
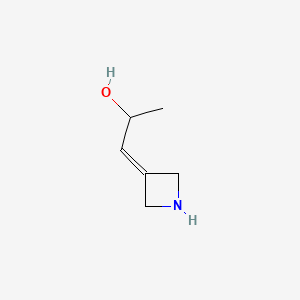
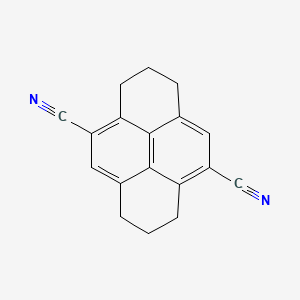

![(1R,4S)-5-tert-Butoxycarbonyl-2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B14904713.png)
